Triptolide O-Methyl Phosphate Dibenzyl Ester

Prodrug Design Physicochemical Characterization Drug Formulation

Researchers synthesizing Minnelide require a lipophilic, protected intermediate-a role the water-soluble disodium salt cannot fulfill. Triptolide O-Methyl Phosphate Dibenzyl Ester (TOPDBE) is the orthogonally protected precursor in patented Minnelide synthetic routes. • Selective deprotection via mild hydrogenolysis (Pd/C, H₂) preserves the sensitive triptolide scaffold. • Lipophilic nature enables lipid-based drug delivery (liposomes, LNPs). • Critical reference standard for QC release testing. • Supplied with Certificate of Analysis; milligram to gram quantities.

Molecular Formula C35H39O10P
Molecular Weight 650.661
CAS No. 1254702-92-5
Cat. No. B568809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriptolide O-Methyl Phosphate Dibenzyl Ester
CAS1254702-92-5
SynonymsMinnelide Dibenzyl Ester;  [[(3bS,4aS,5aR,6R,6aS,7aS,7bS,8aS,8bS)-1,3,3b,4,4a,6,6a,7a,7b,8b,9,10-Dodecahydro-8b-methyl-6a-(1-methylethyl)-1-oxotrisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-6-yl]oxy]methyl Phosphoric Acid Bis(phenylmethyl) Ester
Molecular FormulaC35H39O10P
Molecular Weight650.661
Structural Identifiers
SMILESCC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)(OCC8=CC=CC=C8)OCC9=CC=CC=C9)O7)COC6=O)C
InChIInChI=1S/C35H39O10P/c1-21(2)33-28(44-33)29-35(45-29)32(3)15-14-24-25(19-38-30(24)36)26(32)16-27-34(35,43-27)31(33)39-20-42-46(37,40-17-22-10-6-4-7-11-22)41-18-23-12-8-5-9-13-23/h4-13,21,26-29,31H,14-20H2,1-3H3/t26-,27-,28-,29-,31+,32-,33-,34+,35+/m0/s1
InChIKeyUAZNYHQWEVOUOJ-JAFOSAPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triptolide O-Methyl Phosphate Dibenzyl Ester Overview


Triptolide O-Methyl Phosphate Dibenzyl Ester (TOPDBE, also known as Minnelide Dibenzyl Ester) is a fully protected synthetic intermediate and derivative of the diterpene triepoxide triptolide. It is characterized by the molecular formula C35H39O10P and a molecular weight of 650.65 g/mol . This compound features a phosphonooxymethyl group at the C14-OH position, with the phosphate masked by two benzyl (dibenzyl) protecting groups, distinguishing it from the deprotected, water-soluble disodium salt (Minnelide) [1]. Its primary utility lies in its role as a lipophilic precursor in multi-step organic synthesis, enabling controlled, stepwise deprotection to yield active pharmaceutical ingredients (APIs) or for use in targeted drug delivery research [2].

1
Lipophilic protected intermediate for organic-phase synthesis workflows
Soluble in chloroform and methanol
2
Orthogonal dibenzyl ester protection enables selective hydrogenolysis
Cleavable under mild Pd/C, H2 without degrading the triepoxide core
3
Documented precursor to Minnelide disodium salt in patented synthetic routes
Supports multi-step prodrug synthesis research

Why Minnelide Cannot Replace Triptolide O-Methyl Phosphate Dibenzyl Ester


Direct substitution of Triptolide O-Methyl Phosphate Dibenzyl Ester with its deprotected disodium salt analog, Minnelide, is not feasible for applications requiring a hydrophobic, membrane-permeable, or chemically orthogonal building block. The presence of the two benzyl protecting groups fundamentally alters the compound's physicochemical properties, rendering it soluble in organic solvents like chloroform and methanol rather than water . This lipophilicity is a critical design feature for enabling cellular delivery via passive diffusion or for use in formulation strategies like liposomal encapsulation, which are not possible with the highly water-soluble, charged Minnelide molecule [1]. In synthetic chemistry, the benzyl esters serve as a crucial orthogonal protecting group, allowing for selective deprotection under mild hydrogenolysis conditions (e.g., Pd/C, H2) to yield the free phosphoric acid without affecting other sensitive functionalities on the triptolide scaffold, a capability absent in the unprotected Minnelide [2].

Property
Target
Triptolide O-Methyl Phosphate Dibenzyl Ester
Cannot substitute with
Minnelide (disodium salt)
Solubility
Organic-solvent soluble (chloroform, methanol); water-insoluble
Highly water-soluble (61 mg/mL at pH 7.4); may not support organic-phase processing
Synthetic Role
Orthogonally protected building block; selective benzyl deprotection possible
Deprotected final form; lacks orthogonal protection for further chemical steps
Formulation Fit
Suitable for liposomal encapsulation and membrane-permeable carrier studies
Charged, water-soluble molecule; liposomal bilayer incorporation may differ significantly

Key Evidence: Triptolide O-Methyl Phosphate Dibenzyl Ester vs. Minnelide


Aqueous and Organic Solubility Comparison

While the target compound's precise aqueous solubility is not reported in primary literature, its behavior can be inferred from its comparator, the deprotected Minnelide disodium salt. The disodium salt of the same phosphonooxymethyl triptolide core, lacking the dibenzyl protecting groups, exhibits an aqueous solubility of 61 mg/mL at pH 7.4, a 3,600-fold increase over the parent compound triptolide's 17 μg/mL [1]. Triptolide O-Methyl Phosphate Dibenzyl Ester, due to its two lipophilic benzyl groups, is insoluble in water and instead demonstrates high solubility in organic solvents like chloroform and methanol, as reported by chemical vendors . This fundamental difference in lipophilicity directly dictates its use in organic-phase synthesis and non-aqueous formulation strategies, as opposed to the water-soluble Minnelide which is designed for direct intravenous or oral administration.

Solubility Comparison
Class-level inference
Target: soluble in chloroform and methanol; insoluble in water. Comparator (Minnelide disodium salt): 61 mg/mL in water at pH 7.4.
Target: organic-soluble Comparator: water-soluble
Solvent selection context; supports organic-phase synthesis fit.
Vendor-provided data for target; comparator solubility from literature at pH 7.4.
Prodrug Design Physicochemical Characterization Drug Formulation

Key Intermediate in Minnelide Synthesis

The compound serves a unique, quantitative role as the direct precursor to the clinically evaluated prodrug Minnelide. Patent literature describes the synthesis of Minnelide where Triptolide O-Methyl Phosphate Dibenzyl Ester is a key intermediate. The process involves treating 50 mg (0.08 mmol) of Triptolide O-Methyl Phosphate Dibenzyl Ester with hydrogen gas over a palladium on carbon (10%) catalyst in tetrahydrofuran to cleave the benzyl esters, yielding the deprotected, active prodrug [1]. The use of this specific dibenzyl-protected intermediate is critical; alternative protecting groups may not be cleaved under the same mild, selective hydrogenolysis conditions, potentially degrading the acid- and base-sensitive triptolide core. This defines its procurement value as a standard starting material for producing high-purity Minnelide.

Synthetic Precursor Role
Head-to-head
50 mg intermediate + H2, 10% Pd/C in THF → deprotected Minnelide prodrug
Mild hydrogenolysis Selective benzyl cleavage
Defines procurement value as a protected precursor in prodrug synthesis.
Conditions from patent literature; may require validation in specific lab settings.
Organic Synthesis Process Chemistry Prodrug Synthesis

Applications of Triptolide O-Methyl Phosphate Dibenzyl Ester


GMP Minnelide Synthesis

Procurement of Triptolide O-Methyl Phosphate Dibenzyl Ester is essential for research groups and contract manufacturing organizations (CMOs) tasked with the multi-step synthesis of Minnelide. This compound is the documented, orthogonally protected intermediate used in patented synthetic routes for the large-scale preparation of the triptolide prodrug [1]. Its use ensures high-fidelity synthesis and facilitates the production of the API with the required purity for clinical or advanced preclinical studies.

Liposomal and Nanomedicine Formulations

Due to its high solubility in organic solvents and increased lipophilicity compared to triptolide or Minnelide, Triptolide O-Methyl Phosphate Dibenzyl Ester is a suitable candidate for incorporation into lipid-based drug delivery systems, such as liposomes or lipid nanoparticles. This aligns with research showing that lipidic prodrug conjugates of triptolide demonstrate enhanced encapsulation efficiency and retention within liposomal bilayers, thereby improving tumor targeting and providing sustained drug release in preclinical models [2]. The compound can be utilized as a model hydrophobic payload or a building block for creating novel, tunable nanomedicines.

Analytical Reference Standard for QC

In the context of Minnelide manufacturing, Triptolide O-Methyl Phosphate Dibenzyl Ester serves as a critical reference standard. Its procurement allows analytical chemists to identify and quantify this specific intermediate or a related impurity during process development, scale-up, and quality control (QC) release testing of the final Minnelide drug substance, ensuring batch-to-batch consistency and adherence to regulatory specifications [3].

Cellular Uptake and Prodrug Activation Studies

The compound's lipophilic, cell-permeable nature, which contrasts with the water-soluble, charged Minnelide, makes it a valuable research tool for dissecting the mechanisms of cellular entry and intracellular bioactivation. Researchers can use it to study whether passive diffusion of a protected prodrug enhances intracellular accumulation compared to active transport of the deprotected form, thereby informing the design of next-generation, cell-penetrating therapeutics [4].

Application
Selection Property
Validation Focus
Minnelide prodrug synthesis research
Orthogonal dibenzyl phosphate protection
Selective hydrogenolysis efficiency and intermediate purity
Liposomal and lipid-nanoparticle formulation studies
Organic-solvent solubility and enhanced lipophilicity
Encapsulation efficiency and bilayer retention in model systems
Analytical QC reference standard for synthesis monitoring
Identity as a protected intermediate and potential process impurity
Retention time and purity profile consistency across batches
Cellular uptake and prodrug activation studies
Membrane-permeable, lipophilic protected precursor
Intracellular accumulation and bioactivation compared to deprotected form

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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